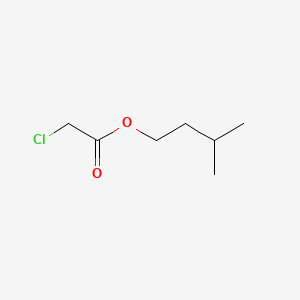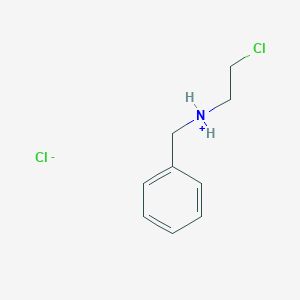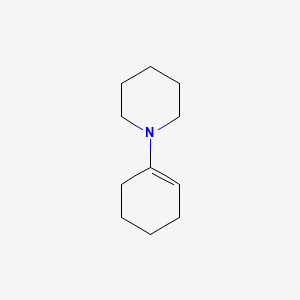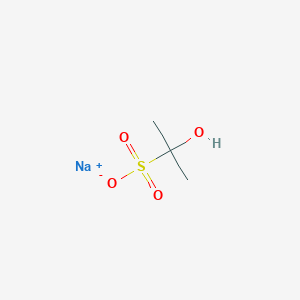
3-Methylbutyl chloroacetate
Descripción general
Descripción
3-Methylbutyl chloroacetate: is an organic compound with the molecular formula C7H13ClO2 Chloroacetic acid 3-methylbutyl ester . This compound is characterized by its ester functional group, which is formed from the reaction between chloroacetic acid and 3-methyl-1-butanol . It is commonly used in various chemical syntheses and industrial applications due to its reactivity and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylbutyl chloroacetate can be synthesized through the Fischer esterification method. This involves the reaction of chloroacetic acid with 3-methyl-1-butanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions for several hours. The general procedure involves mixing 2-chloroacetic acid (20 mmol) with the respective alcohol (60 mL) and concentrated sulfuric acid (1 mL), followed by refluxing for 6 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction mixture is often subjected to continuous stirring and controlled temperature to ensure complete conversion. After the reaction, the product is purified through distillation and extraction techniques to obtain high purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylbutyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methylbutyl glycolate.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to produce 3-methylbutanol and chloroacetic acid.
Esterification and transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions:
Nucleophilic substitution: Typically involves reagents like sodium hydroxide or potassium hydroxide.
Hydrolysis: Requires water and a base, such as sodium hydroxide.
Esterification: Involves alcohols and acid catalysts like sulfuric acid.
Major Products Formed:
- Various esters (from esterification and transesterification)
3-Methylbutyl glycolate: (from nucleophilic substitution)
3-Methylbutanol: and (from hydrolysis)
Aplicaciones Científicas De Investigación
Chemistry: 3-Methylbutyl chloroacetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in the preparation of various esters and other organic compounds .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used in the synthesis of biologically active compounds and pharmaceuticals .
Industry: Industrially, this compound is used in the production of flavors and fragrances. Its ester functional group imparts pleasant aromas, making it valuable in the formulation of perfumes and flavoring agents .
Mecanismo De Acción
The mechanism of action of 3-methylbutyl chloroacetate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, producing an alcohol and a carboxylic acid. The chloro group in the molecule makes it susceptible to nucleophilic attack, facilitating substitution reactions . The molecular targets and pathways involved depend on the specific reactions it undergoes, such as enzyme-catalyzed hydrolysis in biological systems .
Comparación Con Compuestos Similares
Isoamyl acetate: Similar ester structure but derived from acetic acid and isoamyl alcohol.
Ethyl chloroacetate: Similar ester but with an ethyl group instead of a 3-methylbutyl group.
Methyl chloroacetate: Another similar ester with a methyl group.
Uniqueness: 3-Methylbutyl chloroacetate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its 3-methylbutyl group provides steric hindrance, influencing its reactivity compared to simpler esters like ethyl chloroacetate .
Propiedades
IUPAC Name |
3-methylbutyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)3-4-10-7(9)5-8/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQBACINTKFBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967834 | |
| Record name | 3-Methylbutyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-92-1, 5376-92-1 | |
| Record name | Acetic acid, 2-chloro-, 3-methylbutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbutyl chloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbutyl chloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005376921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 3-methylbutyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbutyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B7797582.png)



![2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B7797605.png)
![ethyl (2Z)-2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B7797614.png)

![(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane](/img/structure/B7797629.png)






